Cabergoline isomer-d6
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Overview
Description
Cabergoline isomer-d6 is a deuterium-labeled isomer of cabergoline, a compound primarily known for its role as a dopamine receptor agonist. The incorporation of deuterium, a stable isotope of hydrogen, into cabergoline enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .
Preparation Methods
The synthesis of cabergoline isomer-d6 involves the deuteration of cabergoline. This process typically starts with ergocryptine as the starting material. The synthesis involves multiple steps, including oxidation of the 9,10-dihydrolysergol derivative to the corresponding aldehyde and carboxylic acid using activated dimethyl sulfoxide (DMSO) and a Pinnick oxidation sequence . Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity while minimizing impurities .
Chemical Reactions Analysis
Cabergoline isomer-d6 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions can be used to introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cabergoline isomer-d6 has a wide range of scientific research applications:
Mechanism of Action
Cabergoline isomer-d6 exerts its effects by acting as a dopamine receptor agonist. It binds to dopamine D2 receptors, inhibiting adenylyl cyclase and decreasing intracellular cyclic adenosine monophosphate (cAMP) levels . This leads to the inhibition of prolactin secretion from lactotrophs in the anterior pituitary gland. Additionally, cabergoline induces autophagic cell death by activating dopamine D5 receptors .
Comparison with Similar Compounds
Cabergoline isomer-d6 is unique due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles compared to non-deuterated cabergoline . Similar compounds include:
Cabergoline: The non-deuterated version of cabergoline, used for similar therapeutic purposes.
Bromocriptine: Another dopamine receptor agonist used to treat hyperprolactinemic disorders and Parkinson’s disease.
Pergolide: A dopamine agonist used in the treatment of Parkinson’s disease.
This compound stands out due to its improved stability and reduced metabolic degradation, making it a valuable tool in research and drug development .
Properties
Molecular Formula |
C27H38N4O2 |
---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
2-[(6aR,9R,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]-N-[3-[bis(trideuteriomethyl)amino]propyl]butanamide |
InChI |
InChI=1S/C27H38N4O2/c1-5-12-31-17-19(26(32)20(6-2)27(33)28-11-8-13-30(3)4)14-22-21-9-7-10-23-25(21)18(16-29-23)15-24(22)31/h5,7,9-10,16,19-20,22,24,29H,1,6,8,11-15,17H2,2-4H3,(H,28,33)/t19-,20?,22-,24-/m1/s1/i3D3,4D3 |
InChI Key |
WUQQRKBJJWMWRM-CTWXQCOOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCNC(=O)C(CC)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C([2H])([2H])[2H] |
Canonical SMILES |
CCC(C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NCCCN(C)C |
Origin of Product |
United States |
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